alpha-Terpinyl acetate
Description
Significance and Academic Research Context of Monoterpene Esters
Monoterpene esters, including α-terpinyl acetate (B1210297), represent a significant class of secondary metabolites derived from plants. researchgate.net Their diverse chemical structures and wide range of biological properties make them a focal point of academic research. researchgate.netnih.gov These compounds are key ingredients in the formulation of new biologically active molecules and are extensively studied for their potential applications in the food, pharmaceutical, and cosmetic industries. researchgate.net
Academic interest in monoterpene esters is driven by their established and potential pharmacological effects. Research has demonstrated activities such as spasmolytic, antimicrobial, anti-inflammatory, antioxidant, and analgesic properties among various monoterpenes and their ester derivatives. nih.govacademicjournals.orgacgpubs.org For example, esters like linalyl acetate and citronellyl acetate have shown significant spasmolytic (smooth muscle relaxing) effects in laboratory studies. academicjournals.orgacgpubs.org The structural diversity within this class allows for structure-activity relationship studies, which aim to understand how specific chemical features influence biological outcomes. academicjournals.org The pursuit of new drugs and the increasing demand for natural products in various industries continue to fuel research into the synthesis, characterization, and application of monoterpene esters. researchgate.netmdpi.com
Classification within Monoterpenoids
α-Terpinyl acetate is classified as a monoterpenoid. Monoterpenoids are a large and diverse group of natural products derived from two isoprene (B109036) units. nih.gov Within this broad class, α-terpinyl acetate is more specifically categorized as a menthane monoterpenoid . foodb.cahmdb.ca
This classification is based on its chemical structure, which is built upon a p-menthane (B155814) backbone. foodb.cahmdb.ca The p-menthane skeleton consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. foodb.cahmdb.caymdb.ca α-Terpinyl acetate is the acetate ester of α-terpineol. vulcanchem.com This esterification involves the attachment of an acetate group to the tertiary alcohol of the α-terpineol structure. vulcanchem.com Its systematic IUPAC name is 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate. foodb.ca The presence of an asymmetric carbon means that α-terpinyl acetate can exist as different stereoisomers, such as (1R)-alpha-terpinyl acetate, which has a specific three-dimensional arrangement. vulcanchem.comscentree.co
Chemical Properties of α-Terpinyl Acetate
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | vulcanchem.comscentree.co |
| Molecular Weight | 196.29 g/mol | scentree.co |
| Appearance | Colorless liquid | scentree.co |
| Boiling Point | 232°C | scentree.co |
| Flash Point | 101°C | scentree.co |
| LogP | 4.4 | scentree.co |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | foodb.ca |
| CAS Number | 80-26-2 | scentree.co |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODOXYLBBXFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026496 | |
| Record name | alpha-Terpinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpineol, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 2.00 mm Hg | |
| Record name | alpha-Terpineol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.962 | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
80-26-2, 8007-35-0, 10581-37-0 | |
| Record name | (±)-α-Terpinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Terpinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080262 | |
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| Record name | Terpineol acetate | |
| Source | ChemIDplus | |
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| Record name | Terpinyl acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15957 | |
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| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpineol, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Terpinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menth-1-en-8-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.151 | |
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| Record name | Terpineol, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.063 | |
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| Record name | .ALPHA.-TERPINYL ACETATE, (±)- | |
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| Record name | alpha-Terpineol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |
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Natural Occurrence and Distribution in Biological Systems
Botanical Sources and Essential Oil Composition
Alpha-terpinyl acetate (B1210297) is a significant constituent of the essential oils of several aromatic plants. Its presence and concentration can vary based on the plant species, geographical origin, and the specific part of the plant analyzed.
Identification in Elettaria cardamomum L. Maton Essential Oil
Alpha-terpinyl acetate is a principal component of cardamom (Elettaria cardamomum) essential oil, contributing significantly to its characteristic aroma. frontiersin.orgfrontiersin.org Studies have consistently identified it as one of the major constituents, although its concentration can vary widely among different accessions and origins. frontiersin.orgfrontiersin.orgresearchgate.net
In an analysis of 22 diverse cardamom accessions from Southern India, this compound was found to be the predominant constituent, with concentrations ranging from 29.9% to 61.3%. frontiersin.orgfrontiersin.org Another study on cardamom from a local market in Mersin, Turkey, reported an this compound content of 40.7%. dergipark.org.tr Research on cardamom essential oil from Saudi Arabia identified this compound at 55.99%, while another sample from a local market showed a concentration of 28.6%. jppres.com Similarly, a study on steam-distilled cardamom oil found this compound at 27.1%. researchgate.net The International Organization for Standardization (ISO) for cardamom oil also lists this compound as a key component. mdpi.com
The variation in the percentage of this compound highlights the existence of different chemotypes of cardamom, with some being particularly rich in this ester. frontiersin.orgfrontiersin.org For instance, one accession (PV3) was noted for its exceptionally high this compound content of 61.3%. frontiersin.org
Presence in Thymus pulegioides Chemotypes
This compound is also found in the essential oil of large thyme (Thymus pulegioides), though it is considered a rare chemotype. mdpi.commdpi.com A comprehensive study of 131 T. pulegioides habitats in Lithuania revealed that this compound was present in only 35% of the investigated habitats. mdpi.com The average amount of this compound was generally low, at less than 1.5%, but in some specific cases, it reached a maximum value of 57.5%, indicating a distinct this compound chemotype. mdpi.com
Further analysis has shown that while linalool (B1675412) and this compound were detected in the essential oils from most T. pulegioides habitats, their average concentration was less than 2%. mdpi.com Cluster analysis confirmed that the this compound chemotype was dominant in only a small fraction of the studied habitats. mdpi.comnih.gov Other studies have also identified various chemotypes of T. pulegioides, including those dominated by citral/geraniol, geraniol, caryophyllene, γ-terpinene/p-cymene, and carvacrol, with the this compound chemotype being less common. tandfonline.commdpi.com
Occurrence in Laurus nobilis L. Essential Oil
This compound is a characteristic component of the essential oil of bay laurel (Laurus nobilis). mdpi.commedchemexpress.comchemsrc.com It is present in the oil extracted from various parts of the plant, including the leaves, twigs, and fruits. nih.gov
A study on L. nobilis from Bulgaria found that the leaf essential oil contained 14.4% this compound, while the twig and fruit oils contained 13.1% and 10.3%, respectively. nih.gov Research on bay laurel from Montenegro reported an this compound concentration of 11.2% in the leaf oil. mdpi.com In a study of laurel grown in Colombia, the leaf oil contained 11.1% this compound. redalyc.org Another analysis of Moroccan bay laurel oil identified this compound at a concentration of 12.61%. silae.it
Studies on L. nobilis from different locations in Italy showed this compound content in the leaf essential oil ranging from 8.51% to 13.00%. mdpi.com An analysis of laurel from Turkey reported 13.1% in the leaf oil and 9.0% in the seed oil. scispace.com
Detection in Plectranthus ornatus Codd. Callus Cultivations
This compound has been identified in the essential oil of Plectranthus ornatus. A study of P. ornatus growing wild in Israel for the first time reported that alpha-terpineol (B3430122) acetate was the main constituent of the oil, at a concentration of 16.03%. figshare.comtandfonline.com This finding was noted for its similarity to the chemical profile of plants collected in Portugal. tandfonline.com Another study mentioned that a sample of P. ornatus from a plant cultivated at the Federal University of Bahia, Brazil, had this compound as one of its major components. mdpi.com However, other analyses of P. ornatus from different regions have shown different major components, indicating significant chemical variability within the species. mdpi.comsci-hub.se
Reported Presence in Perilla frutescens and Asarum epigynum
The presence of this compound in Perilla frutescens is not well-documented as a major component in the available research. Numerous studies on the chemical composition of P. frutescens essential oil from various genotypes and locations have identified compounds like perillaldehyde, perilla ketone, limonene, and β-caryophyllene as the main constituents. arabjchem.orgtandfonline.commdpi.comresearchgate.netthieme-connect.com While a wide range of minor compounds are often present, this compound is not consistently reported as a significant component.
Information regarding the presence of this compound in Asarum epigynum was not found in the provided search results.
Quantitative Analysis of Natural Abundance in Plant Extracts
The natural abundance of this compound varies significantly across different plant species and even within the same species, as demonstrated by quantitative analyses of their essential oils.
In Elettaria cardamomum, the concentration of this compound can be substantial, often making it the most abundant compound. frontiersin.orgfrontiersin.org Studies have reported values ranging from as low as 24.65% to as high as 61.3%. frontiersin.orgmdpi.com For example, different accessions from India showed a wide range of 29.9–61.3%. frontiersin.orgfrontiersin.org Cardamom from Guatemala has been reported to contain around 18.71% to 37.6% this compound. mdpi.comb-cdn.net
For Thymus pulegioides, this compound is typically a minor component, with average concentrations often below 2%. mdpi.comnih.gov However, specific chemotypes can exhibit exceptionally high levels, with one study reporting a maximum of 57.5%. mdpi.com
In Laurus nobilis, the content of this compound is more consistent, generally ranging from about 9% to 15% in the essential oils from different parts of the plant and various geographical origins. nih.govmdpi.comredalyc.orgmdpi.comscispace.com
The quantitative data for Plectranthus ornatus shows variability, with one report from Israel identifying alpha-terpineol acetate at 16.03%, while other studies on Brazilian samples did not list it as a major component. figshare.comtandfonline.comsci-hub.se
Table 1: Quantitative Analysis of this compound in Plant Essential Oils
| Botanical Source | Plant Part | Geographic Origin | This compound (%) | Reference(s) |
|---|---|---|---|---|
| Elettaria cardamomum | Cured Capsules | Southern India | 29.9 - 61.3 | frontiersin.org, frontiersin.org |
| Elettaria cardamomum | Aerial Fruits | Mersin, Turkey | 40.7 | dergipark.org.tr |
| Elettaria cardamomum | Grains | Saudi Arabia | 55.99 | jppres.com |
| Elettaria cardamomum | Fruits | Not Specified | 27.1 | researchgate.net |
| Elettaria cardamomum | Capsules | India | 24.65 | mdpi.com |
| Elettaria cardamomum | Capsules | Guatemala | 18.71 - 37.6 | mdpi.com, b-cdn.net |
| Thymus pulegioides | Aerial Parts | Lithuania | <1.5 (avg), up to 57.5 | mdpi.com |
| Laurus nobilis | Leaves | Bulgaria | 14.4 | nih.gov |
| Laurus nobilis | Twigs | Bulgaria | 13.1 | nih.gov |
| Laurus nobilis | Fruits | Bulgaria | 10.3 | nih.gov |
| Laurus nobilis | Leaves | Montenegro | 11.2 | mdpi.com |
| Laurus nobilis | Leaves | Colombia | 11.1 | redalyc.org |
| Laurus nobilis | Leaves | Morocco | 12.61 | silae.it |
| Laurus nobilis | Leaves | Italy | 8.51 - 13.00 | mdpi.com |
| Laurus nobilis | Leaves | Turkey | 13.1 | scispace.com |
| Laurus nobilis | Seeds | Turkey | 9.0 | scispace.com |
| Plectranthus ornatus | Aerial Parts | Israel | 16.03 | figshare.com, tandfonline.com |
Environmental Factors Influencing Natural Occurrence and Chemotype Variation
The concentration and presence of this compound in plant essential oils are not static but are influenced by a range of environmental factors, leading to variations in chemotypes—plants of the same species with distinct chemical profiles.
Geographic location and climatic conditions play a crucial role in shaping the chemical composition of essential oils. For instance, studies on Thymus pulegioides in Lithuania have shown that the occurrence of an this compound chemotype is infrequent and influenced by climatic differences across the country, with marine climates in the west and continental climates in the east potentially affecting its presence. mdpi.com Research on Thymus guyonii across semi-arid, arid, and Saharan climates in Algeria identified an this compound chemotype, suggesting a link between its prevalence and the continentality gradient. bioresearch.ro
Similarly, investigations into Kundmannia anatolica in Turkey revealed that altitude, a factor closely linked to climate, significantly impacts the essential oil composition. nih.gov While alpha-pinene (B124742) and beta-pinene (B31000) were the predominant compounds, variations in other constituents were observed with changing altitude. nih.gov The chemical composition of essential oils can vary due to a combination of climatic, seasonal, and geographical factors, as well as genetic differences within plant species. innovareacademics.in For example, the essential oil composition of cardamom from India and Guatemala shows different concentrations of major compounds like this compound and 1,8-cineole, which can be attributed to their geographical origin. mdpi.com
Table 1: Influence of Geographic Origin on Major Components of Elettaria cardamomum Essential Oil
| Compound | Concentration in Indian Cardamom (%) | Concentration in Guatemalan Cardamom (%) |
| This compound | 24.65 | 18.71 |
| 1,8-Cineole | 14.03 | 10.59 |
Data sourced from a 2021 study on Elettaria cardamomum grown in India and Guatemala. mdpi.com
Soil composition is another critical factor that can affect the production of esters like this compound in plants. A study on Salvia desoleana demonstrated that plants grown in calcareous soil produced an oil rich in esters, including a significant amount of this compound (20.3%) in the inflorescence oil. tandfonline.com In contrast, plants from chalk-free soil had a higher content of alcohols. tandfonline.com This suggests a direct link between the soil's chemical makeup and the plant's metabolic pathways leading to ester synthesis.
Further research on Thymus pulegioides has indicated that the presence of mobile phosphorus in the soil has a positive effect on the content of this compound. mdpi.com Conversely, elements like manganese and cobalt were found to negatively influence the accumulation of essential oils in this species. mdpi.com The availability of specific micronutrients in the soil, such as iron and manganese, has been shown to affect the production of various secondary metabolites, including terpenoids and their esters, in several Lamiaceae species. ms-editions.cl
Geographic and Climatic Influences on Essential Oil Composition
Microbial Production and Metabolism in Organisms
Beyond the plant kingdom, this compound is also associated with microbial metabolism.
This compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. chemtradeasia.comnih.govymdb.ca This is significant in the context of fermentation, where the metabolic activity of yeast contributes to the aromatic profile of beverages. In-depth analysis of the volatile metabolome of different S. cerevisiae strains, including indigenous and commercial variants, has revealed a wide array of compounds, with terpenic compounds and esters being of particular interest due to their impact on aroma. plos.orgplos.org
The biosynthesis of terpenoids, the precursors to compounds like this compound, occurs through well-established metabolic pathways, primarily the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.org While eukaryotes, including yeast, typically utilize the MVA pathway, bacteria predominantly use the MEP pathway. rsc.org The production of terpenoid esters in various organisms relies on the availability of terpenoid precursors from these pathways and subsequent enzymatic reactions. For instance, the metabolism of linalyl acetate, a structurally similar ester, is often considered analogous to that of terpinyl acetate. europa.eu It is anticipated that terpinyl acetate is de-esterified to its corresponding alcohol, terpineol (B192494), which can then undergo further metabolic transformations. europa.eu
Biosynthetic Pathways and Regulation
Mechanistic Elucidation of Terpenoid Biosynthesis Leading to α-Terpinyl Acetate (B1210297)
The journey to α-terpinyl acetate begins with the fundamental building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These five-carbon units are synthesized in plants through two primary pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comnih.gov
The condensation of IPP and DMAPP, catalyzed by prenyltransferases, forms geranyl diphosphate (GPP), the ten-carbon precursor to all monoterpenes. nih.govnih.gov The formation of the characteristic cyclic structure of the terpinyl group is a critical step. This process is initiated by the ionization of GPP, leading to the formation of a linalyl diphosphate intermediate. nih.govmdpi.com Subsequent cyclization of this intermediate generates the pivotal α-terpinyl cation. nih.govmdpi.commdpi.com This cation serves as a universal precursor for a wide array of cyclic monoterpenes. mdpi.commdpi.com The α-terpinyl cation can then be captured by a water molecule to form α-terpineol. nih.gov The final step in the biosynthesis of α-terpinyl acetate is the esterification of α-terpineol, a reaction catalyzed by an acetyltransferase enzyme that utilizes acetyl-CoA as the acetyl group donor. frontiersin.orgnih.gov
Enzymatic Components and Genetic Regulation in Plant Biosynthesis
The biosynthesis of α-terpinyl acetate is a highly regulated process involving a cascade of specific enzymes. Terpene synthases (TPS) are a key family of enzymes responsible for the cyclization of GPP into the various monoterpene skeletons, including the α-terpinyl cation. mdpi.comuniprot.org For instance, an α-terpineol synthase has been identified in Jack pine (Pinus banksiana) that catalyzes the conversion of GPP to α-terpineol. uniprot.org
Following the formation of α-terpineol, alcohol acetyltransferases (AATs) play the crucial role of catalyzing the final esterification step. nih.gov Research on Wurfbainia villosa has identified a specific bornyl acetyltransferase, WvBAT3, which is capable of acetylating α-terpineol to produce α-terpinyl acetate. frontiersin.orgnih.gov
The expression of the genes encoding these enzymes is tightly controlled and can be influenced by various factors, including developmental stage and environmental cues. mdpi.com For example, the expression of monoterpene synthase genes in lavender has been shown to exhibit a circadian rhythm, suggesting a temporal regulation of volatile compound production. mdpi.com
In Vitro Cultivation Systems for Biosynthesis
The increasing demand for natural compounds like α-terpinyl acetate has driven research into alternative production methods, such as plant tissue culture. uliege.beuliege.be In vitro systems offer the potential for a controlled and sustainable supply of these valuable metabolites, independent of environmental fluctuations and geographical constraints. uliege.be
Callus Culture Induction and Volatile Organic Compound Production
Callus cultures, which are masses of undifferentiated plant cells, can be induced from various plant tissues (explants) on a nutrient medium supplemented with plant growth regulators. mdpi.comnih.gov These cultures have been shown to produce a range of volatile organic compounds (VOCs), including monoterpenes. uliege.bemdpi.comnih.gov
A study on Plectranthus ornatus demonstrated the production of α-terpinyl acetate in callus cultures. mdpi.com The composition of the volatile profile in these cultures can differ significantly from that of the parent plant, with callus cultures sometimes producing higher proportions of monoterpenes. mdpi.com For instance, in Chiliadenus montanus, callus cultures were rich in monoterpene hydrocarbons, whereas the wild plant was dominated by sesquiterpenes. mdpi.comnih.gov This highlights the potential of in vitro systems to selectively produce specific classes of compounds. The analysis of VOCs from these cultures is typically performed using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.govresearchgate.net
Influence of Plant Growth Regulators on Biosynthetic Profiles
Plant growth regulators (PGRs) are crucial components of the culture medium that not only induce callus formation but also significantly influence the profile of secondary metabolites produced. uliege.bemdpi.com The type and concentration of PGRs, such as auxins and cytokinins, can alter the biosynthetic pathways, leading to variations in the composition of volatile compounds. uliege.bemdpi.comscielo.br
Synthetic Methodologies and Chemical Transformations
Chemo-Enzymatic Synthesis Approaches
The use of enzymes, particularly lipases, in organic synthesis offers high selectivity under mild conditions. The enzymatic synthesis of α-terpinyl acetate (B1210297) in non-aqueous media, such as supercritical fluids, has been a significant area of investigation.
The selection of an appropriate biocatalyst is critical for the successful enzymatic synthesis of α-terpinyl acetate. Several studies have focused on screening different lipases for their catalytic activity in the esterification of α-terpineol. In one such study, five distinct lipases were evaluated for their efficacy in synthesizing α-terpinyl acetate from α-terpineol and acetic anhydride (B1165640) in supercritical carbon dioxide (SC-CO₂). nih.gov The lipases tested were Candida rugosa type VII, Amano PS, Amano AP-6, Amano G, and Lipozyme RM IM. nih.gov Among these, Candida rugosa lipase (B570770) demonstrated notable performance. nih.gov Lipases are favored biocatalysts due to their versatility, robustness, and ability to function in various media, including organic solvents and supercritical fluids. nih.gov
Table 1: Comparison of Various Lipases for α-Terpinyl Acetate Synthesis
| Biocatalyst | Substrates | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Candida rugosa type VII | α-Terpineol, Acetic anhydride | Supercritical CO₂ | Achieved 53.0% esterification in continuous operation. | nih.gov |
| Amano PS | α-Terpineol, Acetic anhydride | Supercritical CO₂ | Compared for biocatalytic activity. | nih.gov |
| Amano AP-6 | α-Terpineol, Acetic anhydride | Supercritical CO₂ | Compared for biocatalytic activity. | nih.gov |
| Amano G | α-Terpineol, Acetic anhydride | Supercritical CO₂ | Compared for biocatalytic activity. | nih.gov |
| Lipozyme RM IM | α-Terpineol, Acetic anhydride | Supercritical CO₂ | Compared for biocatalytic activity. | nih.gov |
| Candida antarctica lipase A (CALA) | Terpene alcohols, Vinyl acetate | Hexane | Used for chemo-selective transesterification of various essential oils. | nih.gov |
Optimizing reaction parameters is essential for maximizing the yield and efficiency of the enzymatic synthesis. For the lipase-catalyzed esterification in SC-CO₂, key variables include temperature, pressure, and the molar ratio of the substrates.
Research has shown that the yield of α-terpinyl acetate increases with temperature in the range of 35-50°C. nih.gov An optimal condition was identified at 50°C and 10 MPa for a continuous operation using C. rugosa lipase, which resulted in an esterification extent of 53.0% within 1.5 hours. nih.gov
The substrate molar ratio also plays a crucial role. When the α-terpineol to acetic anhydride molar ratio was increased to 3.0, a decrease in the conversion of the alcohol was observed. nih.gov This inhibitory effect is likely due to the high concentration of acetic anhydride or the formation of acetic acid as a byproduct. nih.gov
Table 2: Optimization of Enzymatic Synthesis Conditions for α-Terpinyl Acetate
| Parameter | Range/Value Studied | Optimal Condition | Effect on Yield/Conversion | Reference |
|---|---|---|---|---|
| Temperature | 35-50°C | 50°C | Yield increased with temperature in the studied range. | nih.gov |
| Pressure | 10 MPa | 10 MPa | Used in optimal condition for continuous operation. | nih.gov |
| α-Terpineol/Acetic Anhydride Molar Ratio | 3.0 | - | High ratio led to decreased alcohol conversion due to enzyme inhibition. | nih.gov |
| Reaction Time | 1.5 h (continuous) | 1.5 h | Achieved 53.0% esterification extent. | nih.gov |
The stability and reusability of the biocatalyst are paramount for the economic viability of an industrial process. Supercritical carbon dioxide is considered an excellent "green" solvent because it is non-toxic, non-flammable, and allows for easy separation of products. tuwien.at Enzymes often exhibit good stability in this medium. tuwien.at
In the synthesis of α-terpinyl acetate, studies have demonstrated good enzyme reusability. Even after 10.5 hours of repeated esterification in a batch reactor under optimized conditions, the C. rugosa lipase retained more than 50% of its initial activity. nih.gov The ability to immobilize enzymes on carriers further enhances their stability and facilitates their reuse over multiple reaction cycles. tuwien.at
Optimization of Reaction Conditions (e.g., Temperature, Pressure, Substrate Ratios)
Heterogeneous Catalysis for Esterification Reactions
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often lower corrosivity (B1173158) compared to homogeneous catalysts. orientjchem.orgresearchgate.net The synthesis of α-terpinyl acetate from α-pinene and acetic acid or acetic anhydride has been extensively studied using various solid acid catalysts. orientjchem.orgorientjchem.orgplos.org
A variety of solid acid catalysts have been developed and tested for the synthesis of α-terpinyl acetate.
Zeolites: Zeolites, with their well-defined pore structures and acidic properties, are effective catalysts for this esterification. researchgate.net A study comparing natural zeolite (H/ZA), Zirconium-modified natural zeolite (Zr/ZA), and Zeolite Y (H/ZY) found that H/ZY was the most effective. orientjchem.orgorientjchem.org Using H/ZY, a yield of 52.83% with 61.38% selectivity for α-terpinyl acetate was achieved from α-pinene and acetic anhydride at 40°C after 4 hours. orientjchem.orgorientjchem.org The acidity of the zeolite, which provides the active catalytic sites, is a crucial property. researchgate.net Other research has also highlighted the use of H-beta zeolite and sulfa SBA-15 as catalysts, yielding 29% and 23% of terpinyl acetate, respectively. plos.orgnih.gov
α-Hydroxycarboxylic Acid–Boric Acid Composites: Composite catalysts made from α-hydroxycarboxylic acids (HCAs) and boric acid have emerged as a promising alternative. plos.orgnih.gov These catalysts were evaluated for the one-step synthesis of α-terpinyl acetate from α-pinene and acetic acid. plos.org Among various HCAs tested (including citric, glycolic, mandelic, and lactic acids), the composite of tartaric acid and boric acid demonstrated the highest catalytic activity. nih.gov The performance of these composite catalysts is related to the pKa1 of the HCA. plos.org Replacing boric acid with boric anhydride (B₂O₃) was found to enhance the catalyst's activity. researchgate.net
Table 3: Evaluation of Heterogeneous Catalysts for α-Terpinyl Acetate Synthesis
| Catalyst Type | Catalyst Example | Reactants | Key Findings | Reference |
|---|---|---|---|---|
| Zeolite | H/ZY (Zeolite Y) | α-Pinene, Acetic anhydride | Most effective among tested zeolites; 52.83% yield, 61.38% selectivity. | orientjchem.orgresearchgate.netorientjchem.org |
| Zeolite | H/ZA (Natural Zeolite) | α-Pinene, Acetic anhydride | Compared with H/ZY and Zr/ZA. | orientjchem.orgorientjchem.org |
| Zeolite | Zr/ZA (Zr-Natural Zeolite) | α-Pinene, Acetic anhydride | Compared with H/ZY and H/ZA. | orientjchem.orgorientjchem.org |
| Zeolite | H-beta zeolite | α-Pinene, Acetic acid | Yielded 29% terpinyl acetate. | nih.gov |
| α-Hydroxycarboxylic Acid-Boric Acid Composite | Tartaric acid–boric acid | α-Pinene, Acetic acid | Highest catalytic activity among tested HCAs; 91.8% α-pinene conversion, 45.6% terpinyl acetate selectivity. | plos.orgnih.gov |
| α-Hydroxycarboxylic Acid-Boric Anhydride Composite | Lactic acid–B₂O₃ | α-Pinene, Acetic acid | 93.2% α-pinene conversion, 47.1% terpinyl acetate selectivity. | researchgate.netresearchgate.net |
The optimization of reaction conditions is crucial for maximizing the conversion of reactants and the selectivity towards the desired α-terpinyl acetate product.
Reaction Time: In the zeolite-catalyzed reaction, the concentration of α-terpinyl acetate reached its peak value of 52.83% after a reaction time of 4 hours using the H/ZY catalyst. researchgate.net For the α-hydroxycarboxylic acid–boric acid catalyzed reaction, the reaction time was also a significant factor, with optimal times being investigated as part of orthogonal experimental designs, for instance, up to 30 hours. plos.org
Catalyst Type and Composition: The choice of catalyst is a dominant factor influencing the outcome. As noted, H/ZY zeolite was superior to H/ZA and Zr/ZA for the esterification of α-pinene. orientjchem.orgorientjchem.org In the case of composite catalysts, the type of α-hydroxycarboxylic acid was the most important factor affecting the terpinyl acetate content. plos.orgnih.gov The catalytic performance followed the order: tartaric acid > glycolic acid > mandelic acid > citric acid > lactic acid. nih.gov Further optimization of the tartaric acid–boric acid composite catalyst showed that an α-pinene conversion of 91.8% and a terpinyl acetate selectivity of 45.6% could be achieved. plos.orgnih.gov The presence of a small amount of water (less than 1% of the α-pinene mass) was found to improve the catalytic activity of HCA–B₂O₃ composites. researchgate.netresearchgate.net
Influence of Catalyst Properties (e.g., Acidity, Surface Morphology) on Reaction Outcome
The synthesis of α-terpinyl acetate is significantly influenced by the properties of the catalysts employed, particularly their acidity and surface characteristics. The catalytic activity is closely linked to these features, which dictate reaction pathways, conversion rates, and selectivity towards the desired product.
Heterogeneous catalysts, such as zeolites, are widely studied for this synthesis. The acidity of zeolites, which comprises both Brønsted and Lewis acid sites, is a crucial factor. researchgate.net A study investigating natural zeolite (ZA), Zr-natural zeolite (Zr/ZA), and zeolite Y (H/ZY) found that the H/ZY catalyst exhibited the highest efficacy in the esterification of α-pinene to α-terpinyl acetate. researchgate.netorientjchem.org This superior performance, yielding 52.83% of the product with 61.38% selectivity, was attributed to its higher acidity value compared to the other zeolites. researchgate.netorientjchem.org High acidity facilitates the necessary carbocation formation from the precursor, α-pinene. orientjchem.org However, the relationship is not always linear; in the case of Zr/ZA, it was hypothesized that excessively large Zr metal particles could block zeolite pores, inhibiting catalyst action despite its higher acidity compared to natural zeolite. orientjchem.org
The ratio of silicon dioxide to aluminum dioxide (SiO₂/Al₂O₃) in zeolites also plays a critical role, as it directly relates to the catalyst's acidity. researchgate.net In the conversion of α-pinene using H-beta zeolites, the reaction rate is directly proportional to this ratio. researchgate.net Furthermore, modifying the catalyst by dealumination through acid treatment can slightly improve reaction times. researchgate.net The pore structure of the catalyst is another vital characteristic. For instance, in the acetylation of glycerol, a reaction sharing principles with terpineol (B192494) acetylation, zeolite H-Y with a larger pore diameter demonstrated superior selectivity for the product compared to zeolites with smaller pores, suggesting that pore size can significantly affect the formation of the final product. nih.gov
Surface morphology, as observed through Scanning Electron Microscopy (SEM), reveals the physical structure of the catalyst which can influence reactant accessibility to active sites. Natural zeolites often present as irregular cube-like structures. researchgate.net In the case of propyl sulfonic acid-functionalized SBA-15 catalysts, the morphology can be influenced by the synthesis method, which in turn affects catalytic performance. nih.gov
Composite catalysts, such as those made from α-hydroxycarboxylic acid (HCA) and boric acid, also demonstrate the importance of acidity. The catalytic performance of these composites in the synthesis of α-terpinyl acetate from α-pinene is related to the pKa₁ of the specific HCA used. nih.govnih.gov The tartaric acid-boric acid composite showed the highest catalytic activity among those tested. nih.govnih.govresearchgate.net Replacing boric acid with boric anhydride (B₂O₃) was found to enhance the catalyst's activity. nih.govnih.gov
Table 1: Influence of Different Catalyst Properties on α-Terpinyl Acetate Synthesis
| Catalyst System | Key Property | Observation | α-Pinene Conversion (%) | α-Terpinyl Acetate Selectivity (%) | α-Terpinyl Acetate Yield (%) | Reference |
|---|---|---|---|---|---|---|
| H/ZY Zeolite | High Acidity | Most effective among ZA, Zr/ZA, and H/ZY due to the highest acidity. | Not specified | 61.38 | 52.83 | researchgate.netorientjchem.org |
| H-beta Zeolite | SiO₂/Al₂O₃ Ratio | Reaction rate is directly related to the SiO₂/Al₂O₃ ratio. | Not specified | Not specified | 29 | nih.gov |
| Tartaric acid–boric acid composite | Acidity (pKa₁ of HCA) | Showed the highest catalytic activity among HCA-boric acid composites. | 91.8 | 45.6 | Not specified | nih.govnih.gov |
| Lactic acid–B₂O₃ composite | Enhanced Acidity (B₂O₃) | Replacing boric acid with B₂O₃ enhanced catalyst activity. | 93.2 | 47.1 | Not specified | nih.govnih.gov |
| Acid-treated Montmorillonite K10 | Acidity Strength | p-toluenesulfonic acid showed better results than acetic or formic acid due to higher acid strength. | Not specified | Not specified | Not specified | researchgate.net |
Role of Water Content in Catalytic Activity
In the one-step synthesis from α-pinene and acetic acid using an α-hydroxycarboxylic acid (HCA)–boric acid composite catalyst, the presence of water is generally considered unfavorable. nih.govnih.govresearchgate.net However, research reveals a nuanced role. A small quantity of water, specifically less than 1% of the α-pinene mass, can unexpectedly enhance the catalytic activity of HCA-B₂O₃ composites. nih.govnih.govresearchgate.net For instance, with a tartaric acid–B₂O₃ catalyst, the addition of 1% water (relative to α-pinene mass) resulted in an α-pinene conversion of 89.6% and an α-terpinyl acetate selectivity of 47.5%. nih.govnih.gov As the water content increases beyond this optimal point, the conversion of α-pinene begins to decrease, and a sharp decline is observed when water content exceeds 2% of the α-pinene mass. nih.gov
However, in the subsequent esterification step (α-terpineol to α-terpinyl acetate), water is a byproduct. According to Le Chatelier's principle, an excess of water can shift the reaction equilibrium backward, favoring the reactants and thus reducing the yield of the final ester product. This explains the decrease in conversion and yield at higher water concentrations. nih.gov
Table 2: Effect of Water Content on α-Pinene Conversion using Tartaric acid–B₂O₃ Catalyst
| Water Content (% of α-pinene mass) | α-Pinene Conversion (%) | α-Terpinyl Acetate Selectivity (%) | Observation | Reference |
|---|---|---|---|---|
| < 1% | Improved | Improved | Small amounts of water improve catalytic activity. | nih.govnih.gov |
| 1% | 89.6 | 47.5 | Optimal water content tested in this specific study. | nih.govnih.gov |
| > 2% | Decreased rapidly | Increased then leveled off | Excess water is unfavorable to the reaction. | nih.gov |
Exploration of Chemical Synthesis Pathways from Precursors (e.g., α-Pinene, α-Terpineol, Acetic Anhydride)
The synthesis of α-terpinyl acetate can be achieved through several chemical pathways, primarily starting from the precursors α-pinene or α-terpineol, often utilizing acetic anhydride as the acetylating agent.
Synthesis from α-Pinene:
A common industrial route involves a one-step synthesis from α-pinene and acetic acid, which is advantageous but can suffer from low selectivity. nih.gov This process typically involves the hydration of α-pinene to form α-terpineol in situ, which is then immediately esterified to α-terpinyl acetate. orientjchem.orgmdpi.com This pathway is heavily reliant on the catalyst used.
Heterogeneous Zeolite Catalysts: H-beta zeolite catalysts can be used to prepare α-terpinyl acetate from α-pinene. chemdad.comforeverest.net Another study utilized natural zeolites and modified zeolites (H/ZY), achieving a yield of 52.8% with the H/ZY catalyst in the presence of acetic anhydride and water. orientjchem.orgnih.govorientjchem.org
Composite Acid Catalysts: α-hydroxycarboxylic acid (HCA)–boric acid composite catalysts have been evaluated to enhance the yield. nih.govnih.gov For example, a tartaric acid–B₂O₃ composite catalyst achieved 91.8% conversion of α-pinene with 45.6% selectivity for terpinyl acetate. nih.govnih.gov
Ionic Liquids: Acidic ionic liquids have also been employed as catalysts for the reaction between α-pinene and acetic acid, yielding up to 35.7% α-terpinyl acetate. researchgate.netnih.gov
Synthesis from α-Terpineol:
The direct acetylation of α-terpineol is a more direct and widely used method for preparing α-terpinyl acetate. chemicalbook.in This esterification reaction typically involves reacting α-terpineol with an acetylating agent, most commonly acetic anhydride. chemdad.comnacchemical.comevitachem.comgoogle.com
Acid Catalysis: Mineral acids are common catalysts. Sulfuric acid (H₂SO₄) is used industrially to catalyze the acetylation of terpineol with acetic anhydride. nacchemical.comthegoodscentscompany.com Phosphoric acid has also been used, resulting in an 83.72% yield of terpinyl acetate after 20 hours at 45-50°C. google.com A composite catalyst of phosphoric acid and SnCl₄·5H₂O has been shown to improve the yield to 85.73% in a shorter time (6 hours) at a lower temperature (35-40°C). google.com
Enzymatic Catalysis: Lipases can be used as biocatalysts for the esterification of α-terpineol with acetic anhydride, often in supercritical carbon dioxide (SC-CO₂). chemdad.comnih.gov This method represents a greener alternative to acid catalysis. For example, using Candida rugosa lipase, an esterification extent of 53.0% was achieved. nih.gov
The choice of the acetylating agent is also critical. Acetic anhydride is frequently preferred over acetic acid for the esterification of the tertiary alcohol α-terpineol because it is more reactive and the reaction is not reversible, as the byproduct is acetic acid rather than water. chemicalbook.ingoogle.com
Table 3: Comparison of Synthesis Pathways for α-Terpinyl Acetate
| Precursor(s) | Reagent(s) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| α-Pinene | Acetic Acid | Tartaric acid-boric acid composite | Not specified (91.8% conversion, 45.6% selectivity) | nih.gov |
| α-Pinene | Acetic Anhydride, Water | H/ZY Zeolite | 52.83 | researchgate.netorientjchem.org |
| α-Pinene | Acetic Acid | Ionic Liquid | 35.7 | researchgate.net |
| α-Terpineol | Acetic Anhydride | Sulfuric Acid (H₂SO₄) | Industrially practiced, specific yield not stated | nacchemical.comthegoodscentscompany.com |
| α-Terpineol | Acetic Anhydride | Phosphoric Acid | 83.72 | google.com |
| α-Terpineol | Acetic Anhydride | Phosphoric Acid / SnCl₄·5H₂O | 85.73 | google.com |
| α-Terpineol | Acetic Anhydride | Lipase (e.g., Candida rugosa) | 53.0 (Esterification extent) | nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to separating alpha-terpinyl acetate (B1210297) from the complex matrix of essential oils and other natural products.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile compounds like alpha-terpinyl acetate. In this method, the sample is vaporized and separated into its components in a gas chromatograph. Each separated component then enters a mass spectrometer, which provides a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.
The identification of individual compounds, including this compound, is typically achieved by comparing their mass spectra and retention times with those of reference standards and entries in spectral libraries such as NIST/WILEY. sifisheriessciences.com For instance, in the analysis of cardamom essential oil, GC-MS has been used to identify numerous volatile constituents, with this compound often being a major component. sifisheriessciences.commdpi.com Studies have shown that the concentration of this compound in cardamom essential oil can vary significantly, with some analyses reporting it as the most abundant compound. mdpi.com
In a study on Thymus pulegioides, GC-MS analysis revealed that this compound was a major constituent in a specific chemotype, with its identity confirmed by its mass spectrum and retention index. mdpi.com The analysis of bay leaf essential oil also utilized GC-MS to identify this compound as a primary fraction. floraandfona.org.in The technique's ability to resolve complex mixtures is highlighted in the analysis of Angostura bitters, where this compound was one of many terpenoids identified. nih.govresearchgate.netescholarship.org
The following table summarizes the findings of this compound in various essential oils as determined by GC-MS analysis:
| Essential Oil Source | Reported Concentration of this compound | Reference |
| Cardamom (Elettaria cardamomum) | Major component, up to 55.99% | mdpi.com |
| Bay Leaf (Laurus nobilis) | Major component, 11.77% - 13.1% | researchgate.net |
| Thymus pulegioides (chemotype) | Up to 57.5% | mdpi.com |
| Green Cardamom | 38.4% | sifisheriessciences.com |
High-Performance Thin Layer Chromatography (HPTLC) Method Development and Validation
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and high-throughput alternative for the quantification of this compound. researchgate.netnih.gov This technique involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a plate. A solvent system (mobile phase) moves up the plate via capillary action, separating the sample's components based on their differing affinities for the stationary and mobile phases.
A validated HPTLC method was developed for the quantification of this compound in the essential oil of Elettaria cardamomum. researchgate.net The method utilized a mobile phase of n-hexane and ethyl acetate (8:2, v/v) on silica gel 60 F254 plates, with densitometric quantification at 665 nm. researchgate.net This method demonstrated good resolution for this compound with an Rf value of 0.64 ± 0.01. researchgate.net The validation of this HPTLC method, following ICH guidelines, confirmed its suitability for routine analysis. researchgate.net
HPTLC is particularly advantageous for the quality control of essential oils as it allows for the simultaneous analysis of multiple samples and provides a visual fingerprint of the oil's composition. nih.gov However, challenges with HPTLC include the potential for evaporation of volatile compounds during the process and the fact that not all components may react with the derivatizing agent for visualization. nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID) Usage
Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for the quantitative analysis of this compound. While GC-MS is superior for identification, GC-FID is often preferred for quantification due to its high sensitivity, wide linear range, and robustness.
In GC-FID, after the components are separated in the gas chromatograph, they are burned in a hydrogen-air flame. This process produces ions, generating a current that is proportional to the amount of the compound present. This allows for accurate quantification of this compound.
Several studies have employed GC-FID in conjunction with GC-MS for the analysis of essential oils containing this compound. mdpi.comfloraandfona.org.in For example, in the study of Thymus pulegioides essential oils, GC-FID was used for the quantitative analysis of the chemical composition, complementing the qualitative identification provided by GC-MS. mdpi.com Similarly, the analysis of Laurus nobilis (bay leaf) essential oil utilized both GC-FID and GC-MS to determine the chemical composition, identifying this compound as a major component. researchgate.net
Specialized Techniques for Sensory and Volatile Compound Analysis
Beyond simple identification and quantification, specialized techniques are employed to understand the sensory impact of this compound.
Method Validation and Performance Parameters (e.g., Linearity, Accuracy, Precision, Recovery)
The validation of analytical methods is crucial to ensure that they are reliable, accurate, and suitable for their intended purpose. researchgate.netwjarr.com Key validation parameters, as outlined by guidelines from the International Conference on Harmonisation (ICH), include linearity, accuracy, precision, and recovery. researchgate.netrjptonline.org
A study developing an HPTLC method for this compound in Elettaria cardamomum oil validated the method according to ICH guidelines. researchgate.net The method demonstrated good linearity of the calibration plots, with a correlation coefficient (r²) of 0.9982. researchgate.net
The table below outlines the typical parameters assessed during the validation of an analytical method for quantifying this compound.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies. | Recovery between 98% and 102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 2% |
| Recovery | The percentage of the true amount of a substance that is detected by the analytical method. It is a measure of the method's accuracy. | Within a specified range, often 90-110% |
The validation process ensures that the analytical method provides consistent, reliable, and accurate data for the quantification of this compound in various samples. researchgate.netwjarr.com
Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Kinetics
Alpha-terpinyl acetate (B1210297) has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Studies have demonstrated that α-terpinyl acetate exhibits competitive inhibition against AChE and mixed inhibition against BuChE. researchgate.netmdpi.com In one study, α-terpinyl acetate demonstrated an IC50 value of 61.87 µg/mL against AChE. mdpi.com Another report indicated an IC50 of 54.72 µmol/ml for AChE inhibition. researchgate.net
Research on the essential oil of Elettaria cardamomum, where α-terpinyl acetate is a major constituent, showed that it inhibited AChE and BuChE with IC50 values of 24.9 µg/mL and 25.9 µg/mL, respectively. mdpi.com The inhibitory effect of the whole essential oil was found to be a result of synergistic interactions between its components, including α-terpinyl acetate and 1,8-cineole. mdpi.com Specifically, while 1,8-cineole alone did not inhibit BuChE, it enhanced the inhibitory activity of α-terpinyl acetate when tested together. mdpi.com In contrast, for AChE, the combined inhibitory effect of α-terpinyl acetate and 1,8-cineole was less than the sum of their individual activities, suggesting a more complex interaction. mdpi.com
Table 1: Cholinesterase Inhibition by alpha-Terpinyl Acetate and Related Essential Oils
| Sample | Target Enzyme | IC50 Value | Type of Inhibition |
|---|---|---|---|
| This compound | AChE | 61.87 µg/mL mdpi.com | Competitive mdpi.com |
| This compound | AChE | 54.72 µmol/ml researchgate.net | - |
| Elettaria cardamomum EO | AChE | 24.9 µg/mL mdpi.com | - |
| Elettaria cardamomum EO | BuChE | 25.9 µg/mL mdpi.com | - |
| This compound | BuChE | - | Mixed mdpi.com |
Cytochrome P450 (e.g., P450 2B6) Competitive Inhibition and Binding Affinity
This compound has been shown to interact with human cytochrome P450 2B6 (CYP2B6), a significant enzyme in the liver responsible for metabolizing various xenobiotics and clinical drugs. foreverest.net Research indicates that α-terpinyl acetate acts as a competitive substrate for CYP2B6. medchemexpress.comglpbio.comchemsrc.commedchemexpress.com It binds to the active site of the P450 2B6 enzyme with a dissociation constant (Kd) of 5.4 μM. medchemexpress.comglpbio.comchemsrc.com
Furthermore, α-terpinyl acetate inhibits the bupropion (B1668061) hydroxylation activity of P450 2B6, with a reported half-maximal inhibitory concentration (IC50) of 10.4 μM. medchemexpress.comchemsrc.com Kinetic studies have determined it to be a competitive inhibitor of P450 2B6 with an inhibition constant (Ki) of 7.6 μM. medchemexpress.comchemsrc.com This interaction suggests that α-terpinyl acetate could potentially alter the metabolism and clearance of drugs processed by CYP2B6, leading to possible drug-drug interactions. foreverest.net
Table 2: this compound Interaction with Cytochrome P450 2B6
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Kd) | 5.4 μM medchemexpress.comglpbio.comchemsrc.com | Dissociation constant for binding to the P450 2B6 active site. |
| IC50 | 10.4 μM medchemexpress.comchemsrc.com | Concentration for 50% inhibition of bupropion hydroxylation activity. |
| Inhibition Constant (Ki) | 7.6 μM medchemexpress.comchemsrc.com | Constant for competitive inhibition of P450 2B6. |
| Inhibition Type | Competitive medchemexpress.comchemsrc.com | Binds to the active site, competing with the substrate. |
Beta-lactamase Enzyme Interactions and Antibacterial Implications
Molecular docking studies have indicated that α-terpinyl acetate has favorable binding interactions with the Toho-1 β-lactamase enzyme. researchgate.netnih.gov This interaction is significant because β-lactamase enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics like penicillin. By interacting with this enzyme, α-terpinyl acetate shows potential as an effective antibacterial agent. researchgate.netnih.gov
Studies on Escherichia coli have shown that the recovery of cells from sublethal injury caused by α-terpinyl acetate is hindered by the presence of penicillin G. nih.gov This suggests that the repair of damage, likely to the cell wall, requires peptidoglycan synthesis, which is inhibited by penicillin. nih.gov The interaction with β-lactamase suggests that α-terpinyl acetate could potentially be used to overcome antibiotic resistance in bacteria. researchgate.netnih.gov
Antioxidant Activity Investigations
In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of α-terpinyl acetate has been evaluated through various in vitro assays. Essential oils containing α-terpinyl acetate as a major component have demonstrated notable radical scavenging abilities. For instance, the essential oil from the valley green variety of Elettaria cardamomum, which contains 55.36 ± 1.33% w/w α-terpinyl acetate, showed significant antioxidant activity. researchgate.net The IC50 values for this oil were 378.2 µg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and 19.87 µg/mL in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net
Similarly, essential oil from Laurus nobilis leaves, containing 11.2% α-terpinyl acetate, exhibited an EC50 value of 1.43 mg/mL in a DPPH assay. mdpi.com Clove essential oil, with 4.12% α-terpinyl acetate, also showed potent antioxidant activity, comparable to standard antioxidants like ascorbic acid and gallic acid, with a maximum inhibition of 90.94% in a DPPH assay. emanresearch.org
Table 3: Antioxidant Activity of Essential Oils Rich in this compound
| Essential Oil Source | This compound Content (%) | Assay | IC50 / EC50 Value |
|---|---|---|---|
| Elettaria cardamomum (valley green) | 55.36 researchgate.net | DPPH | 378.2 µg/mL researchgate.net |
| Elettaria cardamomum (valley green) | 55.36 researchgate.net | ABTS | 19.87 µg/mL researchgate.net |
| Laurus nobilis (leaves) | 11.2 mdpi.com | DPPH | 1.43 mg/mL mdpi.com |
| Clove | 4.12 emanresearch.org | DPPH | Max. Inhibition: 90.94% emanresearch.org |
Anti-inflammatory Mechanisms
Computational studies have elucidated the potential anti-inflammatory mechanisms of this compound through molecular docking simulations with key inflammatory receptors. One of the primary targets investigated is the Human 5-lipoxygenase (5-LOX) enzyme, which is crucial in the biosynthesis of leukotrienes, potent mediators of inflammation. tandfonline.com In silico analyses have demonstrated that this compound exhibits a strong binding affinity for the 5-LOX receptor. tandfonline.comresearchgate.netscilit.com
A molecular docking study identified this compound as a major metabolite in green cardamom essential oil with a significant binding affinity against the lipoxygenase receptor (PDB ID: 3V99). tandfonline.com The compound achieved a notable docking score of -6.68 kcal/mol, indicating a strong and stable interaction with the enzyme's active site. tandfonline.com This binding potential suggests that this compound may act as an inhibitor of 5-LOX, thereby blocking a critical pathway in the inflammatory cascade. tandfonline.comtandfonline.com The favorable interaction between this compound and inflammatory receptors like 5-LOX provides a molecular basis for its observed anti-inflammatory properties. tandfonline.comresearchgate.net
Table 1: Molecular Docking Scores of this compound with Inflammatory Receptors
| Compound | Receptor | PDB ID | Docking Score (kcal/mol) |
|---|---|---|---|
| This compound | Lipoxygenase | 3V99 | -6.68 |
| This compound | Peroxiredoxin-5 | 1HD2 | -4.96 |
Data sourced from in silico molecular docking studies. tandfonline.com
Antimicrobial Efficacy and Underlying Mechanisms
This compound has demonstrated a spectrum of antimicrobial activities, with its efficacy varying between different types of microorganisms. Research into its mechanisms of action reveals a multi-faceted approach to inhibiting microbial growth, primarily involving the disruption of cellular structures.
The antibacterial effects of pure this compound have been evaluated against both Gram-positive and Gram-negative bacteria. Studies show that it demonstrates a more pronounced effect on the Gram-positive bacterium Staphylococcus aureus than on the Gram-negative Escherichia coli. researchgate.netmdpi.com In one study, pure this compound inhibited both S. aureus and E. coli at a minimum inhibitory concentration (MIC) of 125 µg/mL. mdpi.com Another report indicated that while pure this compound was effective against S. aureus, it did not show activity against E. coli. researchgate.net
Essential oils rich in this compound have also been tested. For example, an essential oil from Thymus pulegioides, containing a high concentration of this compound, inhibited both S. aureus and E. coli at a lower concentration of 31.3 µg/mL. mdpi.com Similarly, an alcoholic extract of bay leaves (Laurus nobilis), containing 10.87% this compound, showed inhibitory activity against S. aureus and E. coli, with inhibition zones of 10.7 mm and 9.5 mm, respectively, at a concentration of 1 mg/ml. umsida.ac.idresearchgate.net This suggests that the presence of other compounds in essential oils may lead to synergistic effects.
Table 2: Antibacterial Activity of this compound (MIC)
| Compound/Extract | Bacterium | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| Pure this compound | Staphylococcus aureus | Positive | 125 mdpi.com |
| Pure this compound | Escherichia coli | Negative | 125 mdpi.com |
| T. pulegioides Oil (High α-TA) | Staphylococcus aureus | Positive | 31.3 mdpi.com |
| T. pulegioides Oil (High α-TA) | Escherichia coli | Negative | 31.3 mdpi.com |
MIC values represent the minimum inhibitory concentration.
This compound has demonstrated significant antifungal and antidermatophyte properties. researchgate.netsemanticscholar.org Studies reveal that it can be highly effective against various fungi, including pathogenic species like Aspergillus fumigatus and the dermatophyte Trichophyton rubrum. mdpi.com
In comparative studies, the antifungal effect of essential oils rich in this compound was found to be very strong, in some cases exceeding the efficacy of the control drug itraconazole. researchgate.netsemanticscholar.org A microdilution method determined that pure this compound showed significant activity against T. rubrum with a MIC of 0.4 µg/mL, while a higher concentration of 1.6 µg/mL was required to inhibit A. fumigatus. mdpi.com The minimum fungicidal concentrations (MFCs) further underscore its potent effect on dermatophytes. mdpi.com The essential oil of Salvia desoleana, containing 17.3% this compound, was particularly active against T. rubrum, with a MIC value of 0.32 µL/mL. semanticscholar.org
Comparative Efficacy against Gram-Positive versus Gram-Negative Bacteria
This compound has demonstrated varied efficacy against different types of bacteria, with studies generally indicating a stronger effect on Gram-positive bacteria compared to Gram-negative bacteria. researchgate.netresearchgate.net This difference in susceptibility is often attributed to the structural variations in the cell membranes of these two bacterial groups. researchgate.net
Pure α-terpinyl acetate has been shown to be effective against the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.gov In contrast, it was found to be ineffective against the Gram-negative bacterium Escherichia coli. researchgate.netnih.gov Research on the essential oil of Elettaria cardamomum, where α-terpinyl acetate is a major component (47.5%), also demonstrated effectiveness against Gram-positive bacteria. researchgate.netnih.gov Similarly, the essential oil of Thymus algeriensis, containing 47.4% α-terpinyl acetate, exhibited antimicrobial activity against Gram-positive bacteria. researchgate.netnih.gov
The essential oil of Laurus nobilis, containing α-terpinyl acetate, has also been shown to be effective against all tested Gram-positive bacterial strains, while some Gram-negative bacteria were completely resistant. semanticscholar.org The growth inhibition of bacteria by essential oil rich in α-terpinyl acetate was found to be weaker compared to its effect on other microorganisms. researchgate.net
| Bacterial Type | Organism | Efficacy of this compound | Source |
| Gram-Positive | Staphylococcus aureus | Effective | researchgate.netnih.gov |
| Gram-Negative | Escherichia coli | Not Effective | researchgate.netnih.gov |
| Gram-Positive | Various strains | Effective (as part of essential oils) | researchgate.netnih.govsemanticscholar.org |
| Gram-Negative | Various strains | Low to no efficacy (as part of essential oils) | semanticscholar.org |
Neurobiological Effects in Non-Human Models
Neuroprotective Properties in In Vitro Models
This compound has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. samipubco.comresearchgate.net Studies suggest it may act as a multi-target-directed ligand, influencing several pathways implicated in the disease. researchgate.net Research has demonstrated that α-terpinyl acetate can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov It has also been shown to reduce hydrogen peroxide-induced oxidative stress and Aβ-induced neurotoxicity in cell models. samipubco.comresearchgate.net
However, some studies have reported a lack of direct neuroprotection by pure α-terpinyl acetate at certain concentrations in H2O2-induced oxidative stress models using SH-SY5Y cells. nih.govresearchgate.net In contrast, extracts of Elettaria cardamomum (cardamom), which contain α-terpinyl acetate, did show neuroprotective effects in the same model. nih.gov This suggests that the neuroprotective activity observed in the extracts may result from synergistic effects between α-terpinyl acetate and other components.
Anti-amyloidogenic Potential and Fibril Modulation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into fibrils, forming plaques in the brain. nih.gov this compound has demonstrated potential in modulating this process. It has been shown to inhibit protein aggregation and destabilize pre-formed fibrils. nih.gov
In one study, α-terpinyl acetate inhibited protein aggregation by 51.08% in a Thioflavin T (ThT) assay, which measures amyloid fibril formation. nih.gov Docking studies have suggested that α-terpinyl acetate may interact with the amyloidogenic region of Aβ through hydrogen bonding and hydrophobic interactions, potentially preventing the formation of oligomers. nih.gov While pure α-terpinyl acetate showed modest inhibition of Aβ fibrillization on its own, it demonstrated more significant activity in inhibiting the formation of Aβ oligomers, a toxic intermediate in the fibril formation pathway. nih.govresearchgate.net Anethol, another compound, showed more potent anti-Aβ oligomerization activity, followed by α-terpinyl acetate. nih.govresearchgate.net
| Assay | Activity of this compound | Finding | Source |
| Protein Aggregation (ThT assay) | Inhibition | 51.08% inhibition | nih.gov |
| Aβ Fibrillization | Low Inhibition | 11.65 ± 1.42% inhibition | nih.gov |
| Aβ Oligomerization | Inhibition | ~36% inhibition | nih.govresearchgate.net |
| Fibril Destabilization | Activity | Destabilizes pre-formed fibrils | nih.gov |
Cellular Metabolic Modulation in Non-Human Models
Inhibition of Mitochondrial ATP Production
This compound has been identified as a potent and specific inhibitor of mitochondrial ATP production through oxidative phosphorylation. nih.govresearchgate.net In cell culture models, it has been observed that α-terpinyl acetate can significantly reduce cellular ATP levels. nih.gov This inhibitory effect appears to be specific to the mitochondrial respiratory chain, as the subsequent addition of glucose, which fuels ATP production via glycolysis, can restore cellular ATP levels. nih.gov This specificity suggests that α-terpinyl acetate targets oxidative phosphorylation rather than glycolysis. nih.gov
The mechanism of action is thought to involve the uncoupling of oxidative phosphorylation and the inhibition of electron transfer within the inner mitochondrial membrane, leading to a strong inhibition of mitochondrial ATP production. researchgate.net
Cellular Adaptation through Glycolytic Pathway Upregulation
Remarkably, despite its potent inhibition of mitochondrial ATP production, α-terpinyl acetate is not cytotoxic to cells in culture. nih.govresearchgate.net This is because cells can adapt to the mitochondrial inhibition by upregulating the glycolytic pathway to maintain their ATP levels. nih.govresearchgate.net This metabolic switch from oxidative phosphorylation to aerobic glycolysis is a key survival mechanism for cells treated with α-terpinyl acetate. nih.gov This phenomenon, where cells shift their energy production to glycolysis even in the presence of oxygen, is reminiscent of the Warburg effect observed in cancer cells. researchgate.net This adaptive response highlights the metabolic flexibility of cells in response to specific inhibitors of mitochondrial function. nih.gov
Ecological and Agricultural Research Applications
Plant-Environment Interactions
Alpha-terpinyl acetate (B1210297) is a component of plant secondary metabolism, a series of chemical pathways that produce compounds not essential for primary growth but crucial for survival and interaction with the environment. ijmrtjournal.com These secondary metabolites are integral to a plant's defense system. Terpenoids, the class of compounds to which alpha-terpinyl acetate belongs, are known for their defensive roles against both biotic and abiotic stresses. nih.gov
The production of certain terpenes, including this compound, can be influenced by environmental stressors. nih.govresearchgate.net For instance, some plants under drought stress have been observed to increase their production of specific terpenoids, which may enhance their defense mechanisms. nih.gov While research suggests that compounds like this compound are part of a plant's defense strategy, potentially by repelling insects, the precise mechanisms and the extent of its role are still under investigation. foodb.ca It is considered a plant toxin that inhibits mitochondrial ATP production, yet it is not cytotoxic to plant cells, which can switch to glycolysis to maintain energy levels. mdpi.com This suggests a nuanced role, possibly targeting herbivores or pests rather than functioning as a broad-spectrum toxin. mdpi.com
This compound has demonstrated significant phytotoxic, or plant-inhibiting, effects. Research has shown that both pure this compound and essential oils containing it can inhibit seed germination and the subsequent growth of the radicle (the embryonic root). researchgate.netfrontiersin.org
In one study, the essential oil of a Thymus pulegioides chemotype rich in this compound was particularly effective at inhibiting the germination and radicle growth of Poa pratensis (Kentucky bluegrass). researchgate.netmdpi.comnih.gov When applied through water, the germination rate of P. pratensis seeds was reduced to just 0.7%, and the resulting radicles were 50 times shorter than those in the control group. mdpi.comnih.gov Similarly, pure this compound significantly reduced the germination of Hypericum perforatum (St. John's Wort) seeds by a factor of 5.6 compared to the control. mdpi.com
A notable aspect of this compound's phytotoxicity is its differential impact on monocotyledonous (monocot) and dicotyledonous (dicot) plants. researchgate.netnih.gov Research consistently indicates that the inhibitory effects of this compound are more pronounced on monocots than on dicots. mdpi.comnih.govresearchgate.net
For example, studies on essential oils containing this compound showed strong inhibition of seed germination and radicle growth for the monocot forage grass Poa pratensis. frontiersin.orgnih.gov In contrast, the same essential oil stimulated seed germination for the dicot forage legume Trifolium pratense (red clover). researchgate.netmdpi.comnih.gov The monocot Phleum pratense (timothy-grass) also showed sensitivity, with its radicle length being significantly inhibited. mdpi.com The dicot Amaranthus retroflexus was found to be less sensitive to the phytotoxic effects of related essential oils compared to the monocot Poa annua. frontiersin.orgscispace.com
Table 1: Differential Effects of this compound on Plant Germination and Growth This table summarizes research findings on the phytotoxic impact of this compound on various plant species.
| Plant Species | Plant Type | Observed Effect | Source |
|---|---|---|---|
| Poa pratensis (Kentucky bluegrass) | Monocot | Strongly inhibited seed germination and radicle growth. | researchgate.netfrontiersin.orgnih.gov |
| Phleum pratense (Timothy-grass) | Monocot | Inhibited radicle growth. | mdpi.com |
| Trifolium pratense (Red clover) | Dicot | Stimulated seed germination. | researchgate.netnih.gov |
| Hypericum perforatum (St. John's Wort) | Dicot | Inhibited seed germination. | mdpi.com |
Phytotoxic Effects on Seed Germination and Radicle Growth
Entomological Interactions and Pest Management
This compound can modulate the behavior of pollinators, such as the honey bee (Apis mellifera). mdpi.comnih.gov Research suggests that this compound is not a straightforward toxin to pollinators but rather alters their metabolism and behavior in ways that could benefit the plant. mdpi.com It acts as a potent inhibitor of mitochondrial ATP production in bees, but because the cells can switch to glycolysis, it is not directly cytotoxic. mdpi.comnih.gov
This metabolic interference appears to influence foraging decisions. mdpi.com When honey bees ingest this compound, it can affect their faithfulness to a particular flower color, even when that choice becomes less energetically rewarding. mdpi.comnih.gov This induced "loyalty" could be advantageous for a plant, ensuring more consistent pollination, especially when competing with more attractive plant species. mdpi.com
The influence of this compound extends to the cognitive functions of insects. mdpi.com Specifically, it has been shown to disrupt reversal learning in honey bees. mdpi.comnih.gov Reversal learning is the ability to adapt to changed circumstances, for instance, by switching from a previously rewarding flower color to a new one that now offers a better nectar reward.
In controlled experiments, honey bees that ingested this compound did not have their initial learning impaired; they could still learn to associate a flower color with a reward. mdpi.comnih.gov However, their ability to perform reversal learning was significantly disrupted. mdpi.comnih.gov This cognitive disruption caused the bees to remain faithful to a previously rewarding flower color for longer than was optimal, demonstrating a specific, rather than general, cognitive impairment. mdpi.com
Table 2: Cognitive Effects of this compound on Honey Bees (Apis mellifera) This table outlines the specific impacts of this compound on honey bee learning and behavior as observed in research studies.
| Cognitive Function | Observed Effect of this compound Ingestion | Source |
|---|---|---|
| Initial Learning (Associative) | No significant disruption observed. | mdpi.comnih.gov |
| Reversal Learning | Significantly disrupted; bees showed prolonged fidelity to a previously rewarding stimulus. | mdpi.comnih.gov |
Pheromonal Components and Attractant Properties for Pest Monitoring (e.g., Oriental Fruit Moth)
This compound, a monoterpene ester, has been identified as a significant kairomonal attractant for various insect species, most notably the Oriental Fruit Moth, Grapholita molesta (Busck). Its application in pest monitoring strategies is a subject of extensive ecological and agricultural research, focusing on its ability to enhance the efficacy of trapping systems, often in combination with other semiochemicals.
The use of this compound for monitoring the Oriental Fruit Moth (OFM) dates back nearly a century, where it was found to dramatically increase the attraction of fermenting brown sugar solution baits. scispace.com These bait traps, while not entirely specific to OFM, have been a long-standing tool for monitoring population levels by capturing both male and female moths in orchards. scispace.comtandfonline.com This is particularly valuable in orchards treated with mating disruption (MD) pheromones, where standard pheromone traps that capture only males become less effective for monitoring the population's status. tandfonline.com The ability to capture mated females provides more precise information for timing control measures against larval hatching. scispace.comtandfonline.com
Recent research has focused on refining lure formulations to improve specificity and capture rates. Field trials conducted across multiple countries have consistently demonstrated that the combination of this compound (TA) with acetic acid (AA) significantly enhances the capture of both male and female Oriental Fruit Moths. researchgate.net A study evaluating various lure blends found that traps baited with a TA/AA combination significantly outperformed those using either component alone or traditional liquid TA plus sugar baits. researchgate.net
The synergistic effect of combining this compound with other attractants, including the OFM sex pheromone, has been a key area of investigation. The OFM sex pheromone consists of three primary components: (Z)-8-dodecen-1-yl-acetate, (E)-8-dodecen-1-yl acetate, and (Z)-8-dodecen-1-ol. researchgate.net Research has shown that adding a TA/AA lure to traps containing a dual OFM-Codling Moth (CM) sex pheromone blend was the most effective combination for capturing OFM, even though it reduced the catch of codling moths (Cydia pomonella). researchgate.netresearchgate.net These findings highlight the potential for developing multi-species tortricid lures while also underscoring the chemical interplay between different attractants. researchgate.net
Detailed Research Findings
Several studies have provided quantitative data on the efficacy of this compound in lure combinations. The following tables summarize key findings from field research on the Oriental Fruit Moth.
Table 1: Comparison of Different Lure Components for Grapholita molesta Capture
This table illustrates the effect of adding different chemical components to lures on the capture rate of Oriental Fruit Moths. Data is synthesized from multi-location field trials.
| Lure Composition | Relative Moth Catch Increase (Compared to Control) | Notes |
| Terpinyl Acetate (TA) Alone | Moderate | Attracts both males and females. researchgate.net |
| Acetic Acid (AA) Alone | Low to Moderate | Shows some attraction, but less than TA alone. researchgate.net |
| TA + AA | Significant Increase | Synergistic effect; significantly outperforms single components and sugar baits. researchgate.netresearchgate.net |
| Sex Pheromone (OFM) | High (Males Only) | Standard for monitoring male flight patterns. |
| Sex Pheromone + TA/AA | Very High (Both Sexes) | The most effective lure combination for overall OFM capture, including females. researchgate.netresearchgate.net |
| Sex Pheromone + Pear Ester | Marginal Increase | Pear ester provides a slight boost to pheromone trap captures. researchgate.net |
| Sex Pheromone + β-ocimene | No significant increase | This host plant volatile did not improve capture rates in the study. researchgate.net |
Table 2: Efficacy of Lure Combinations in Mating Disruption (MD) Orchards
This table presents findings on lure performance in environments where synthetic pheromones are used to disrupt pest mating, a common scenario where monitoring is challenging but crucial.
| Lure Type | Target Pest | Performance in MD Environment | Key Finding |
| OFM Sex Pheromone | G. molesta males | Reduced efficacy due to high background pheromone levels. | Less reliable for population density estimation. tandfonline.com |
| TA Bait Traps | G. molesta males & females | Less affected by MD; captures predominantly mated females. tandfonline.com | Provides a more accurate reflection of the reproductive population. tandfonline.com |
| Dual OFM-CM Pheromone + TA/AA | G. molesta males & females | Highly effective for OFM capture. | The addition of TA/AA significantly boosts OFM catches, allowing for better monitoring under MD programs. researchgate.netresearchgate.net |
| Dual OFM-CM Pheromone + TA/AA | C. pomonella | Strongly reduced catch. | The TA/AA component appears to have an antagonistic or repellent effect on the codling moth. researchgate.netresearchgate.net |
These research findings underscore the pivotal role of this compound as a powerful kairomone for monitoring the Oriental Fruit Moth. Its ability to attract both sexes, especially when combined with acetic acid, provides a significant advantage over traditional sex pheromone lures, particularly in orchards utilizing mating disruption. tandfonline.comresearchgate.net The ongoing optimization of these complex lures is a promising avenue for improving integrated pest management (IPM) strategies for tortricid pests. researchgate.net
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes that break down chemical compounds. For alpha-terpinyl acetate (B1210297), key abiotic pathways include atmospheric phototransformation and hydrolysis in aqueous environments.
In the atmosphere, alpha-terpinyl acetate is subject to rapid degradation through reactions with photochemically generated oxidants, primarily hydroxyl radicals (•OH) and ozone (O3). europa.eu Although direct experimental data on the phototransformation of this compound in the air are not available, estimations using the QSAR (Quantitative Structure-Activity Relationship) model AopWin provide insight into its atmospheric fate. europa.eu
The model predicts that this compound will undergo swift degradation upon reaction with both hydroxyl radicals and ozone. The calculated half-life (DT50) for the reaction with hydroxyl radicals is approximately 1.36 hours. The reaction with ozone is even more rapid, with a calculated DT50 of 0.64 hours. europa.eu These estimated values, while not derived from direct experimentation, suggest that this compound is not persistent in the atmosphere and is likely to be quickly removed through these oxidative processes. europa.eu
Table 1: Estimated Atmospheric Degradation Half-Lives of this compound
| Reactant | Estimated Half-Life (DT50) | Source |
|---|---|---|
| Hydroxyl Radicals (•OH) | 1.36 hours | europa.eu |
| Ozone (O3) | 0.64 hours | europa.eu |
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another significant abiotic degradation pathway for esters like this compound. The rate of hydrolysis is often dependent on the pH of the aqueous solution.
Studies have shown that this compound is unstable in aqueous solutions, with a half-life of less than or equal to 10 minutes at pH levels of 2, 4, and 7. europa.eu This indicates rapid degradation under both acidic and neutral conditions. europa.eu In contrast, a conservative estimate suggests a half-life of greater than one year at pH 7, though this is considered a cautious value as the substance is known to be readily biodegradable, which typically waives the need for extensive hydrolysis testing. europa.eu The discrepancy highlights the rapid breakdown observed in specific experimental conditions versus conservative regulatory assumptions. Further experimental data reveals that in rat plasma, the half-life is approximately 50 minutes, with degradation attributed to the action of carboxyl esterases. europa.eu
Table 2: Hydrolysis Half-Life of this compound in Various Media
| Medium | pH | Half-Life (DT50) | Source |
|---|---|---|---|
| Aqueous Solution | 2 | <= 10 minutes | europa.eu |
| Aqueous Solution | 4 | <= 10 minutes | europa.eu |
| Aqueous Solution | 7 | <= 10 minutes | europa.eu |
| Aqueous Solution | 7 | > 1 year (conservative estimate) | europa.eu |
| Rat Plasma | Not Applicable | ~50 minutes | europa.eu |
Atmospheric Phototransformation via Hydroxyl Radical and Ozone Reactions
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of this compound from the environment.
Table 3: Biodegradation of this compound in Activated Sludge
| Test Guideline | Concentration | Duration | Biodegradation Percentage | Source |
|---|---|---|---|---|
| OECD TG 301F | 100 mg/L | 28 days | 63% | europa.euscbt.com |
| OECD 301B | Not Specified | Not Specified | 87.3% | scbt.com |
The primary metabolic pathway for this compound in microbial systems is de-esterification. europa.eu This process involves the cleavage of the ester bond, resulting in the formation of alpha-terpineol (B3430122) and acetic acid. europa.eu This is supported by the observation that in denatured plasma, where esterase enzymes are inactive, no degradation of this compound occurs. europa.eu While specific microbial strains responsible for the degradation in environmental matrices like soil and water are not extensively detailed in the provided context, the rapid biodegradation observed in activated sludge suggests that a diverse range of microorganisms possess the necessary enzymes for its breakdown. europa.eueuropa.eu The resulting product, alpha-terpineol, is also known to be readily biodegradable. nih.gov
Biodegradation in Activated Sludge Systems (e.g., OECD TG 301F)
Environmental Partitioning Behavior (Water, Air, Sewage Sludge)
The environmental partitioning of a chemical describes its distribution among different environmental compartments. This behavior is influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (log Kow).
For this compound, model calculations using SimpleTreat, which simulates the distribution in a sewage treatment plant, predict that the majority of the substance (80.4%) will be degraded. europa.eu Of the remainder, it is estimated that 11.1% will partition to water, 5.4% to sewage sludge, and 3.1% to the air. europa.eu
Level III environmental distribution modeling (EPISUITE) provides a broader environmental perspective. Assuming equal and continuous releases to air, water, and soil, it is estimated that the majority of this compound will partition into soil (83%) and water (16%), with only minor amounts partitioning to air (<0.1%) and sediment (<1%). europa.eu The moderate potential for adsorption to solid surfaces and soil is supported by a determined log Koc of 2.79. europa.eu A calculated Henry's Law constant of 10.6 Pa·m³/mol suggests limited partitioning from water to air. europa.eu
Table 4: Predicted Environmental Partitioning of this compound
| Model | Environmental Compartment | Predicted Partitioning (%) | Source |
|---|---|---|---|
| SimpleTreat (Sewage Treatment Plant) | Degraded | 80.4% | europa.eu |
| Water | 11.1% | europa.eu | |
| Sewage Sludge | 5.4% | europa.eu | |
| Air | 3.1% | europa.eu | |
| EPISUITE (Level III Distribution) | Soil | 83% | europa.eu |
| Water | 16% | europa.eu | |
| Air | <0.1% | europa.eu | |
| Sediment | <1% | europa.eu |
Advanced Oxidation Processes for Environmental Remediation (e.g., O3/PS System)
Advanced oxidation processes (AOPs) are recognized as effective methods for the degradation of persistent organic pollutants in the environment. dokumen.pubmdpi.com These processes are characterized by the in-situ generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively oxidize a broad range of organic compounds. researchgate.netmdpi.com For the environmental remediation of α-terpinyl acetate, a volatile organic compound (VOC) found in sources like wood, the combination of ozone (O₃) and persulfate (PS) has been investigated as a potent AOP. researchgate.netresearchgate.net
Research into the degradation of α-terpinyl acetate has demonstrated the efficacy of the O₃/PS system. researchgate.net This system leverages the synergistic effects of ozone, hydroxyl radicals, and sulfate radicals to achieve a high removal efficiency of VOCs. researchgate.net The activation of persulfate by ozone initiates a series of reactions that produce these powerful oxidizing agents, leading to the breakdown of the α-terpinyl acetate molecule. researchgate.netresearchgate.net
Studies have shown that the O₃/PS process promotes indirect oxidation, which significantly enhances the removal of VOCs compared to systems using only ozone or persulfate. researchgate.net The degradation process involves the breakdown of α-terpinyl acetate into various intermediate products before eventual mineralization. researchgate.net The efficiency of this process can be influenced by several factors, including the initial concentrations of the pollutant, ozone, and persulfate, as well as the pH of the solution. researchgate.net For instance, research on the removal of wood VOCs indicated that the removal efficiency increased when the persulfate concentration was raised from 5 to 20 mM but saw a slight decrease at 40 mM due to quenching reactions between excess radicals. researchgate.net
The degradation pathway of α-terpinyl acetate in an O₃/PS system has been elucidated through experimental studies. researchgate.net The initial concentration of α-terpinyl acetate influences the degradation kinetics. In one study, with an initial α-terpinyl acetate concentration of 80 μM, a significant reduction was observed over time, highlighting the system's effectiveness. researchgate.net
Detailed Research Findings on α-Terpinyl Acetate Degradation by O₃/PS
A study investigating the removal of volatile organic compounds from China fir wood powder utilized an ozone-activated persulfate system. The research provided specific insights into the degradation of α-terpinyl acetate. researchgate.netresearchgate.net
Key Observations:
The O₃/PS system demonstrated a significantly higher VOC removal efficiency compared to individual O₃ or PS treatments. researchgate.net
The synergistic effect of O₃, •OH, and SO₄•⁻ radicals was crucial for the enhanced degradation. researchgate.net
The process was effective in reducing the concentration of α-terpinyl acetate, with the degradation proceeding through several intermediate compounds. researchgate.net
The table below summarizes the conditions and outcomes of a representative experiment on α-terpinyl acetate degradation.
Table 1: Degradation of α-Terpinyl Acetate in an O₃/PS System
| Parameter | Value/Observation | Reference |
|---|---|---|
| Initial Compound | α-Terpinyl Acetate | researchgate.net |
| Initial Concentration | 80 μM | researchgate.net |
| Oxidation System | Ozone/Persulfate (O₃/PS) | researchgate.net |
| Key Oxidizing Species | O₃, •OH, SO₄•⁻ | researchgate.net |
| Outcome | Significant degradation of α-terpinyl acetate observed. | researchgate.net |
| Noted Effect | The O₃/PS process promoted indirect oxidation, leading to improved VOC removal efficiency. | researchgate.net |
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological mechanisms of a compound by simulating its interaction with specific protein targets at the molecular level.
Studies have extensively used molecular docking to investigate the therapeutic potential of alpha-terpinyl acetate (B1210297) against various biological targets. For instance, in the context of inflammation and oxidative stress, alpha-terpinyl acetate has been docked with several key proteins. tandfonline.comtandfonline.com It demonstrated a notable binding affinity for the human 5-lipoxygenase (5-LOX) receptor (PDB ID: 3V99), an enzyme involved in the inflammatory pathway, with a docking score of -6.68 kcal/mol. tandfonline.com Its interaction with antioxidant-related proteins, such as human peroxiredoxin-5 (PDB ID: 1HD2) and tyrosine kinase 2 beta (PDB ID: 3CC6), yielded docking scores of -4.96 kcal/mol and -5.68 kcal/mol, respectively. tandfonline.com These in silico findings suggest a strong potential for antioxidant and anti-inflammatory activities. tandfonline.comtandfonline.com
In the field of antimicrobial research, docking simulations were performed to understand the antibacterial action of this compound. The compound was docked with the β-lactamase enzyme Toho-1, which is implicated in bacterial resistance. nih.gov The simulation revealed favorable binding interactions, including the formation of two hydrogen bonds with the amino acid residues Arg274 and Ser237. nih.gov
Further research into its potential as an anti-diabetic agent showed this compound docking with α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion. The binding energies were calculated to be -9.1 kcal/mol for α-amylase and -8.1 kcal/mol for α-glucosidase. nih.gov Another study focusing on α-glucosidase reported a binding energy of -28.46 kJ/mol. mdpi.com
Additionally, the compound's interaction with other significant protein targets has been explored. Molecular docking revealed good binding affinity for cathepsin B, a potential target in COVID-19. koreascience.krgenominfo.org Other studies have shown binding affinities of -5.4 kcal/mol for the dopamine (B1211576) receptor and -5.3 kcal/mol for the progesterone (B1679170) receptor. researchgate.net this compound is also recognized as a competitive substrate for the P450 2B6 enzyme, binding to its active site with a dissociation constant (Kd) of 5.4 μM. medchemexpress.com
Table 1: Molecular Docking Binding Affinities of this compound with Various Protein Targets
| Target Protein | PDB ID | Biological Activity | Binding Affinity (kcal/mol) | Binding Affinity (kJ/mol) | Source |
|---|---|---|---|---|---|
| Human 5-Lipoxygenase (5-LOX) | 3V99 | Anti-inflammatory | -6.68 | tandfonline.com | |
| Tyrosine Kinase 2 Beta | 3CC6 | Antioxidant | -5.68 | tandfonline.com | |
| Human Peroxiredoxin-5 | 1HD2 | Antioxidant | -4.96 | tandfonline.com | |
| Dopamine Receptor | - | Neurological | -5.4 | researchgate.net | |
| Progesterone Receptor | - | Hormonal | -5.3 | researchgate.net | |
| α-Amylase | - | Anti-diabetic | -9.1 | nih.gov | |
| α-Glucosidase | - | Anti-diabetic | -8.1 | nih.gov | |
| α-Glucosidase | - | Anti-diabetic | -28.46 | mdpi.com | |
| β-lactamase Toho-1 | - | Antibacterial | - | nih.gov |
In Silico Activity Prediction and Structure-Activity Relationships
In silico activity prediction tools and the analysis of structure-activity relationships (SAR) are vital for forecasting the pharmacological profile of a compound based on its chemical structure. These methods help to identify potential therapeutic effects and understand how specific structural features contribute to biological activity.
The Prediction of Activity Spectra for Substances (PASS) online tool has been used to forecast the pharmacological activities of this compound. tandfonline.comtandfonline.com Results from this analysis confirmed its potential for antioxidant and anti-inflammatory activities, aligning with findings from in vitro and molecular docking studies. tandfonline.comtandfonline.com Furthermore, predictions suggest that this compound may act as a multi-target directed ligand in Alzheimer's disease by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. researchgate.net
Structure-activity relationship studies have highlighted the importance of the acetate functional group in this compound's biological effects. For example, when comparing the toxicity of terpenoids against the bacterium Vibrio fischeri, the presence of the acetate moiety was found to be crucial. mdpi.com The toxicity of this compound was greater than that of its corresponding alcohol, α-terpineol. mdpi.com This observation contributes to a broader SAR understanding where the toxicity of terpenoids follows a general order based on their functional group: alcohol > aldehyde ~ ketone > ester > hydrocarbons. mdpi.compreprints.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation and Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity or chemical reactivity. These models are expressed as mathematical equations and can be used to predict the properties of new or untested chemicals.
A QSAR model was developed to predict the toxicity of a range of terpenoids, including (±)-α-terpinyl acetate, against the bioluminescent bacterium Vibrio fischeri. mdpi.compreprints.org In this study, at a concentration of 1 µM, (±)-α-terpinyl acetate was among the exceptions that exhibited a toxicity level greater than 5%. mdpi.compreprints.org At a 10 µM concentration, it showed a considerable toxicity level of 32%. mdpi.com The developed QSAR models indicated that terpenoid toxicity was primarily influenced by geometric descriptors (like asphericity) and electronic descriptors (such as the maximum partial charge for a carbon atom). mdpi.compreprints.org
The application of QSAR extends to regulatory toxicology and risk assessment. For instance, in a REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) dossier, data for this compound was used to address the repeated dose toxicity of alpha-terpineol (B3430122), as the former metabolizes into the latter. ljmu.ac.ukeuropa.eu This use of read-across, a non-formal QSAR approach, demonstrates how data from a structurally similar compound can be used to fill data gaps for another, based on the established relationship between their structures and metabolic pathways.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (±)-α-terpinyl acetate |
| 1,8-cineole |
| alpha-Terpineol |
| This compound |
| Ascorbic acid |
| Geranyl acetate |
| Ibuprofen |
| Linalool (B1675412) |
| Linalyl acetate |
| Terpinen-4-ol |
| Terpineol (B192494) |
| β-pinene |
Future Research Directions and Emerging Applications
Exploration of Multi-Target Directed Ligand (MTDL) Potential
Researchers are increasingly investigating α-terpinyl acetate (B1210297) as a multi-target directed ligand (MTDL), particularly for complex neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov An MTDL approach is advantageous as it aims to modulate multiple biological targets involved in disease progression simultaneously. sci-hub.se
Studies have demonstrated that α-terpinyl acetate can bind to and inhibit several key enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov It exhibits competitive inhibition of AChE and mixed inhibition of BChE. nih.gov Beyond cholinesterase inhibition, research highlights its antioxidant, anti-amyloidogenic, and neuroprotective properties. researchgate.net These findings suggest that α-terpinyl acetate could serve as a promising lead compound for developing new, effective therapies for Alzheimer's disease. researchgate.net
Table 1: Investigated Biological Targets of α-Terpinyl Acetate for MTDL Potential
| Biological Target | Observed Effect | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | researchgate.net |
| Butyrylcholinesterase (BuChE) | Inhibition | researchgate.net |
| Aβ-induced Neurotoxicity | Reduction | researchgate.net |
Development of Novel Biocatalytic and Heterogeneous Catalytic Systems for Sustainable Production
The synthesis of α-terpinyl acetate is a key focus for creating more sustainable and efficient industrial processes.
Biocatalytic Systems: Enzymatic catalysis, particularly using lipases, is a promising green alternative for producing α-terpinyl acetate. nih.gov Researchers have successfully synthesized this ester from α-terpineol and acetic anhydride (B1165640) using various lipases, such as Candida rugosa lipase (B570770), in supercritical carbon dioxide. nih.gov This method offers high reaction rates and yields under mild conditions. nih.gov
Heterogeneous Catalytic Systems: Heterogeneous catalysts, such as zeolites, are being explored for the direct synthesis of α-terpinyl acetate from α-pinene. orientjchem.orgorientjchem.org Zeolite-based catalysts offer advantages like reusability and easier separation from the reaction mixture. orientjchem.org Studies have investigated different types of zeolites, with H/ZY showing a yield of 52.83% at 40°C. orientjchem.orgorientjchem.org More recently, composite catalysts, such as those made from α-hydroxycarboxylic acid and boric acid, have been developed, achieving an α-pinene conversion rate of 91.8% and a selectivity for α-terpinyl acetate of 45.6%. nih.gov
Table 2: Comparison of Catalytic Systems for α-Terpinyl Acetate Synthesis
| Catalyst Type | Starting Material | Key Findings | Reference |
|---|---|---|---|
| Lipase (Candida rugosa) | α-Terpineol | 53.0% esterification in supercritical CO2 | nih.gov |
| Zeolite Y (H/ZY) | α-Pinene | 52.83% yield at 40°C | orientjchem.orgorientjchem.org |
Advanced Analytical Techniques for Trace Analysis and Metabolomics in Complex Biological Samples
The detection and quantification of α-terpinyl acetate in complex matrices like biological samples and food products are crucial for understanding its metabolic fate and biological effects. Advanced analytical techniques are essential for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a primary method for identifying and quantifying α-terpinyl acetate in essential oils and other plant extracts. tandfonline.commdpi.com For instance, GC-MS analysis has been used to determine the chemical composition of essential oils from various Zingiberaceae species, identifying α-terpinyl acetate as a major component in Elettaria cardamomum. mdpi.com
Furthermore, widely targeted volatilomics and metabolomics approaches are being employed to study the metabolic diversity of plants containing α-terpinyl acetate. mdpi.com These techniques, often involving GC-MS and liquid chromatography-high-resolution tandem mass spectrometry, allow for the comprehensive profiling of volatile compounds and other metabolites. mdpi.com Such detailed analyses are critical for understanding the compound's distribution and function within the plant and its potential as a biomarker. mdpi.com
Elucidation of Unexplored Biological Mechanisms and Signaling Pathways
While the antioxidant and anti-inflammatory properties of α-terpinyl acetate are recognized, the underlying molecular mechanisms and signaling pathways are still being uncovered. tandfonline.com
Recent research has shown that α-terpinyl acetate can act as a competitive substrate for cytochrome P450 2B6 (CYP2B6), an important enzyme in drug metabolism. medchemexpress.com It binds to the active site of P450 2B6 with a dissociation constant (Kd) of 5.4 μM and competitively inhibits its activity. medchemexpress.com
Additionally, studies on the related compound, α-terpineol, suggest potential involvement in the NF-κB signaling pathway, which is linked to inflammation and cancer. iiarjournals.org Given the structural similarity, future research may explore if α-terpinyl acetate also modulates this and other critical signaling pathways, such as the PI3-kinase/Akt and ERK pathways, which have been linked to the neuroprotective effects of other terpenes.
Integrated Pest Management Strategies Utilizing α-Terpinyl Acetate
The insecticidal and repellent properties of α-terpinyl acetate make it a promising candidate for use in Integrated Pest Management (IPM) strategies. uac.ptnih.gov IPM focuses on using multiple tactics, including biological and chemical methods, to control pests in an environmentally and economically sound manner.
Research has demonstrated the efficacy of α-terpinyl acetate against various pests. It has shown contact toxicity against the booklouse Liposcelis bostrychophila and the Mediterranean fruit fly (Ceratitis capitata). uac.ptnih.gov In studies on the Mediterranean fruit fly, α-terpinyl acetate exhibited moderate mortality in contact assays and was the only compound in the tested essential oil to show fumigant toxicity. uac.pt Furthermore, it has demonstrated strong repellent activity against oviposition by this pest. uac.pt These findings highlight the potential of α-terpinyl acetate to be developed into natural insecticides, fumigants, and repellents for controlling agricultural and stored product pests. uac.ptnih.gov
Sustainable Production and Environmental Mitigation Strategies for Volatile Organic Compound Emissions
As an important fragrance and flavor compound, the sustainable production of α-terpinyl acetate is a key industrial goal. foreverest.net This involves developing environmentally friendly synthesis methods, as discussed in section 10.2, and also addressing its role as a volatile organic compound (VOC).
Alpha-terpinyl acetate is emitted from various consumer products, including antiseptics, insecticides, and personal care items. researchgate.netnih.govacs.org Studies on indoor air quality have identified it as a component of VOC emissions from spray products. researchgate.netnih.gov Understanding its emission characteristics, atmospheric reactions, and potential to form secondary organic aerosols is crucial for developing strategies to mitigate its environmental impact. acs.org Future research will likely focus on optimizing product formulations to reduce VOC emissions and investigating its atmospheric chemistry to better assess its environmental fate and potential health effects.
Q & A
What are the standard protocols for extracting and quantifying alpha-terpinyl acetate from plant matrices?
Basic Research Question
this compound is commonly extracted via steam distillation or hydrodistillation , followed by purification using liquid-liquid extraction or solid-phase microextraction (HS-SPME) . Quantification typically employs gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5ms) and internal standards (e.g., n-alkanes) to ensure precision. For example, in Platycladus orientalis, HS-SPME coupled with GC-MS achieved a detection limit of 0.01–0.1 µg/g for this compound . Calibration curves using authentic standards are critical due to variability in ionization efficiency across instruments .
How do cultivation conditions and genetic factors influence this compound variability in plant-derived volatile oils?
Advanced Research Question
this compound concentrations vary significantly across species and environments. In Laurus nobilis, its content ranges from 0.65% to 25.70% depending on geographic location and growth stage . Experimental studies show that Murashige and Skoog (MS0) media optimize secondary metabolite production in vitro, while exogenous hormones like NAA (5.37 µM) enhance yields by 20–30% compared to 2,4-D treatments . Genetic variability is evident in Batumi Botanical Garden species, where this compound levels differ by 0.85% in Salix babylonica versus trace amounts in other taxa . Researchers should combine transcriptomic analysis and controlled growth experiments to isolate environmental vs. genetic drivers.
What analytical challenges arise in resolving this compound from co-eluting compounds in GC-MS?
Advanced Methodological Focus
Co-elution with structurally similar monoterpenes (e.g., isobornyl acetate and alpha-limonene ) complicates quantification . Solutions include:
- Two-dimensional GC-MS (GC×GC-MS) to improve peak resolution.
- Tandem MS (GC-MS/MS) with selective ion monitoring (SIM) for fragment-specific detection .
- Principal component analysis (PCA) to differentiate co-eluting VOCs based on retention indices and spectral libraries .
For example, in P. ornatus, PCA identified this compound as a key discriminator among four treatment groups, reducing false positives from overlapping peaks .
How can researchers reconcile contradictory data on this compound’s bioactivity across studies?
Data Contradiction Analysis
Discrepancies in bioactivity reports (e.g., antioxidant vs. non-significant effects) often stem from:
- Extract purity : Crude extracts may contain synergistic/antagonistic compounds. Use preparative HPLC to isolate this compound (>95% purity) before testing .
- Assay specificity : In L. nobilis, ethyl acetate extracts showed higher antioxidant activity (DPPH IC₅₀ = 12 µg/mL) than pure this compound, suggesting matrix effects .
- Dosage variability : Bioactivity thresholds are concentration-dependent; standardized dosing (e.g., 10–100 µM ranges) is critical for cross-study comparisons .
What methodological frameworks are recommended for studying this compound’s synergistic interactions in plant volatile blends?
Advanced Experimental Design
To assess synergies, use fractional factorial designs or response surface methodology (RSM) . For example:
- In Salix babylonica, this compound synergized with (Z)-3-hexenyl acetate to enhance insect repellency by 40% compared to individual compounds .
- Microencapsulation assays can isolate interactions by controlling VOC release rates .
- Omics integration (e.g., metabolomics and proteomics) identifies pathways modulated by this compound in combination with other terpenes .
How does this compound’s stability vary under different storage and processing conditions?
Stability and Degradation Analysis
this compound is prone to oxidation and hydrolysis. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
